molecular formula C15H21N3O B8192594 Simufilam CAS No. 1224591-33-6

Simufilam

カタログ番号 B8192594
CAS番号: 1224591-33-6
分子量: 259.35 g/mol
InChIキー: BSQPTZYKCAULBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Simufilam, also known as PTI-125, is a small molecule drug candidate that is currently in Phase 3 clinical trials for the treatment of Alzheimer’s disease . It is being developed by the American pharmaceutical firm Cassava Sciences . The chemical name of Simufilam is 4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one .


Synthesis Analysis

The synthesis of Simufilam involves the binding of the drug to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . Filamin has been reported to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which triggers tau phosphorylation and synaptic dysfunction in some experimental systems .


Chemical Reactions Analysis

Simufilam binds to filamin, a protein that stabilizes the interaction of soluble Aβ42 and the α7nAChR . This binding prevents and reverses the binding of Aβ42 to α7nAChR . In experimental systems, it has been observed that Simufilam reduces tau phosphorylation and amyloid deposition, and normalizes signaling through the α7, NDMA, and insulin receptors .

科学的研究の応用

  • Alzheimer's Disease Treatment : Simufilam has shown promising results in improving biomarkers of Alzheimer's disease pathology, neurodegeneration, neuroinflammation, and blood-brain barrier integrity. It significantly improved eleven cerebrospinal fluid biomarkers in patients with Alzheimer's disease, suggesting potential cognitive enhancement benefits (Burns et al., 2021). Additionally, Simufilam targets and reverses altered filamin A, a proteopathy detected by SavaDx (Wang et al., 2021).

  • Complex Systems Study : In a broader context, Simufilam has been used to study complex systems by reducing them to individual parts and adopting a linear and deterministic view of how the world functions (Mazzocchi, 2008).

  • Magnetic Field-Induced Ferroelectric Switching : Research on Simufilam focuses on magnetic field-induced ferroelectric switching in multiferroic Aurivillius phase thin films at room temperature, contributing to material science and electronics (Keeney et al., 2013).

  • Microbiological and Environmental Research : Simufilam, in the form of Secondary Ion Mass Spectrometry (SIMS), has been a powerful tool for identifying microorganisms' roles in biogeochemical cycles and for comparing biosignatures from living and fossil microbial communities (Orphan & House, 2009).

  • Educational Applications : SimUfish, an interactive application, demonstrates basic principles of fish behavior and has been used to enhance students' learning about zebrafish behavior (Mwaffo et al., 2017).

作用機序

Simufilam targets an altered form of filamin A (FLNA) found in Alzheimer’s disease . It binds to this filamin A and aims to restore its function, potentially alleviating disease symptoms . It disrupts FLNA’s aberrant linkage to the α7nAChR, thereby blocking soluble amyloid beta 1–42 (Aβ 42 )’s signaling via α7nAChR that hyperphosphorylates tau .

将来の方向性

Simufilam is currently in late-stage clinical evaluation in a pair of pivotal Phase 3 trials . Top-line results for the 52-week Phase 3 trial are currently expected approximately year-end 2024 . The second Phase 3 trial, spanning 76 weeks, is projected to finish in 2025 . These trials will provide more insights into the efficacy and safety of Simufilam in the treatment of Alzheimer’s disease.

特性

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQPTZYKCAULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simufilam

CAS RN

1224591-33-6
Record name Simufilam [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224591336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIMUFILAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NV440YIO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simufilam
Reactant of Route 2
Reactant of Route 2
Simufilam
Reactant of Route 3
Simufilam
Reactant of Route 4
Simufilam
Reactant of Route 5
Reactant of Route 5
Simufilam
Reactant of Route 6
Reactant of Route 6
Simufilam

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。